molecular formula C34H58N2O25 B1165500 alpha-L-Fucp-(1->2)-[beta-D-Galp-(1->3)]-beta-D-Galp-(1->3)-beta-D-GlcpNAc-(1->3)-D-Galp

alpha-L-Fucp-(1->2)-[beta-D-Galp-(1->3)]-beta-D-Galp-(1->3)-beta-D-GlcpNAc-(1->3)-D-Galp

Cat. No. B1165500
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-L-Fucp-(1->2)-[beta-D-Galp-(1->3)]-beta-D-Galp-(1->3)-beta-D-GlcpNAc-(1->3)-D-Galp is a branched amino pentasaccharide consisting of D-galactose at the reducing end with an alpha-L-fucosyl-(1->2)-[beta-D-galactosyl-(1->3)]-beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosaminyl moiety attached at the 3-position. It has a role as a carbohydrate allergen. It is an amino pentasaccharide and a glucosamine oligosaccharide.

Scientific Research Applications

Isolation and Analysis in Human Milk

A significant application of this oligosaccharide is in the analysis of human milk. Researchers have isolated various oligosaccharides, including lacto-N-neo-difucohexaose II, which shares a structural similarity to the requested oligosaccharide, from human milk using recycling chromatography. This method allowed for the separation and identification of complex oligosaccharides in milk, contributing to the understanding of milk's composition and potential health benefits (Donald & Feeney, 1988).

Enzymatic Synthesis for Cancer Research

Another application is found in cancer research. Enzymatic synthesis of oligosaccharides terminating in tumor-associated sialyl-Lewis-a determinants, which are structurally related to the requested oligosaccharide, has been achieved. These oligosaccharides are crucial for understanding cell-surface interactions in cancer cells and can aid in the development of cancer diagnostics and therapeutics (Palcic et al., 1989).

Blood Group Analysis

The structure is also relevant in blood group analysis. A study demonstrated the use of a plant fucosyltransferase with specificity for human Lewis blood-group determinants, closely related to the requested structure. This enzyme activity is significant in the context of blood transfusions and organ transplants, where blood group compatibility is essential (Crawley et al., 1989).

Structural Characterization in Oligosaccharides

Structural characterization of oligosaccharides, including the ones structurally related to the requested compound, has been achieved through NMR spectroscopy. This methodology is vital for elucidating the structure of complex carbohydrates in biological systems, contributing to our understanding of their roles in various biological processes (Strecker et al., 1992).

Synthesis and Conjugation Studies

Synthesis and conjugation studies involving related oligosaccharides have also been conducted. For instance, the synthesis of Lewis b hexasaccharide, structurally similar to the requested oligosaccharide, has been performed, demonstrating the potential for creating complex carbohydrate structures for research and therapeutic purposes (Chernyak et al., 2000).

properties

Product Name

alpha-L-Fucp-(1->2)-[beta-D-Galp-(1->3)]-beta-D-Galp-(1->3)-beta-D-GlcpNAc-(1->3)-D-Galp

Molecular Formula

C34H58N2O25

synonyms

Galα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Gal

Origin of Product

United States

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